Sumanirole

Description

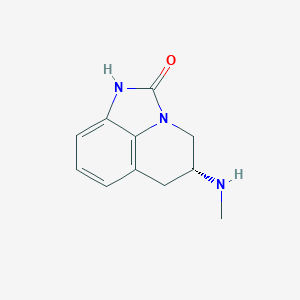

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZSNTNMEFVBDT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870144 | |

| Record name | Sumanirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179386-43-7 | |

| Record name | Sumanirole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179386-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sumanirole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sumanirole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sumanirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUMANIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93IV1U45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sumanirole's Mechanism of Action on Dopamine D2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sumanirole is a potent and highly selective agonist for the dopamine D2 receptor, a critical G protein-coupled receptor (GPCR) implicated in numerous neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound's mechanism of action at the D2 receptor, consolidating key findings on its binding affinity, functional efficacy, and downstream signaling pathways. Particular emphasis is placed on the concept of biased agonism, a phenomenon where this compound and its analogs can preferentially activate specific intracellular signaling cascades. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding of this compound's molecular pharmacology.

Introduction

Dopamine D2 receptors (D2Rs) are central to the regulation of motor control, motivation, and cognition.[1] Dysregulation of D2R signaling is a hallmark of several pathologies, including Parkinson's disease, schizophrenia, and restless legs syndrome. This compound, with its high affinity and selectivity for the D2R, has been a valuable pharmacological tool and a scaffold for the development of novel therapeutics.[1][2] This guide delves into the core mechanisms by which this compound elicits its effects upon binding to the D2R, providing a technical foundation for researchers in the field.

Molecular Interaction with the D2 Receptor

This compound acts as a full agonist at the D2 receptor, meaning it binds to the receptor and elicits a maximal physiological response.[2] Its high selectivity, with over 200-fold preference for the D2 subtype over other dopamine receptors, makes it a precise tool for studying D2R function.[2]

Binding Affinity

The affinity of this compound for the D2 receptor has been quantified through radioligand binding assays, which measure the concentration of the drug required to occupy 50% of the receptors. The inhibition constant (Ki) is a common measure of binding affinity, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | This compound Ki (nM) | Reference |

| Dopamine D2 | 9.0 | |

| Dopamine D2 | 80.6 | |

| Dopamine D3 | 1940 | |

| Dopamine D4 | >2190 | |

| Dopamine D1 | >7140 |

Table 1: Binding affinities (Ki) of this compound for various dopamine receptor subtypes. Note the significantly higher affinity for the D2 receptor.

Functional Efficacy and Downstream Signaling

Upon binding, this compound activates the D2 receptor, which is canonically coupled to inhibitory G proteins of the Gi/o family. This initiates a cascade of intracellular events.

G Protein Activation and cAMP Inhibition

Activation of the Gi/o pathway by this compound leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). The reduction in intracellular cAMP levels is a key downstream effect of D2R agonism.

β-Arrestin Recruitment and Biased Agonism

In addition to G protein-mediated signaling, agonist-bound GPCRs can also recruit β-arrestin proteins. This process is involved in receptor desensitization and can also initiate G protein-independent signaling pathways. Interestingly, this compound and its analogs have been shown to exhibit "biased agonism," meaning they can preferentially activate the G protein pathway over the β-arrestin pathway. This property is of significant interest in drug development, as it may allow for the design of drugs that produce therapeutic effects with fewer side effects.

Modulation of Ion Channels

A significant consequence of D2R activation by this compound is the modulation of ion channel activity, particularly G protein-coupled inwardly rectifying potassium (GIRK) channels. Activation of these channels by the βγ subunits of the dissociated Gi/o protein leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

Functional Potency

The functional potency of this compound is typically measured by its half-maximal effective concentration (EC50) in various cell-based assays.

| Assay Type | This compound EC50 (nM) | Reference |

| Cell-based functional assays | 17 - 75 |

Table 2: Functional potency (EC50) of this compound in cell-based assays.

Visualizing the Mechanism of Action

To better illustrate the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.

This compound's primary signaling cascade upon D2 receptor activation.

A generalized workflow for determining this compound's binding affinity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the D2 receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the D2 receptor.

Materials:

-

HEK293 cells stably expressing human D2 receptors.

-

Radioligand: [³H]-(R)-(+)-7-OH-DPAT or [³H]-Spiperone.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-D2R cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of radioligand to each well.

-

Add increasing concentrations of unlabeled this compound to different wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity.

Materials:

-

CHO-K1 or HEK293 cells expressing the D2 receptor.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, ELISA, or a luciferase-based biosensor).

-

Cell culture medium and assay buffer.

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

-

β-Arrestin Recruitment BRET Assay

Objective: To quantify the recruitment of β-arrestin to the D2 receptor upon this compound stimulation.

Materials:

-

HEK293 cells co-expressing D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

This compound.

-

BRET substrate (e.g., coelenterazine h).

-

Plate reader capable of measuring BRET signals.

Procedure:

-

Cell Transfection and Seeding:

-

Co-transfect HEK293 cells with the D2R-Rluc and β-arrestin-YFP constructs.

-

Seed the transfected cells into a white, 96-well plate.

-

-

Assay:

-

Add varying concentrations of this compound to the wells.

-

Add the BRET substrate.

-

Measure the light emission at the wavelengths corresponding to the BRET donor and acceptor using a plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission) for each well.

-

Plot the BRET ratio as a function of the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.

-

Conclusion

This compound's mechanism of action at the dopamine D2 receptor is characterized by high-affinity binding, potent full agonism, and a preference for G protein-mediated signaling pathways over β-arrestin recruitment. This detailed understanding of its molecular pharmacology, supported by the quantitative data and experimental protocols presented herein, provides a valuable foundation for researchers and drug development professionals. The insights into this compound's biased agonism, in particular, offer promising avenues for the development of more targeted and effective therapies for a range of neurological and psychiatric disorders.

References

- 1. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Sumanirole dopamine agonist properties and selectivity

An In-Depth Technical Guide to the Dopamine Agonist Properties and Selectivity of Sumanirole

Introduction

This compound, chemically known as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, is a potent and highly selective full agonist for the dopamine D2 receptor.[1][2] Initially developed for the potential treatment of Parkinson's disease and restless legs syndrome, it has become an invaluable pharmacological tool for elucidating the specific neurobiological functions mediated by the D2 receptor, distinct from other dopamine receptor subtypes.[2] Although it did not receive clinical approval, its high selectivity makes it a benchmark compound in neuroscience research.[2][3] This guide provides a comprehensive overview of this compound's binding profile, functional activity, and the experimental methodologies used for its characterization.

Dopamine Receptor Binding Profile and Selectivity

This compound's defining characteristic is its high affinity and selectivity for the dopamine D2 receptor. Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

Quantitative Binding Data

The binding profile of this compound has been characterized across various dopamine receptor subtypes. While initial reports highlighted a very high degree of D2 selectivity, subsequent studies have provided a more nuanced view.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (Kᵢ Dₓ / Kᵢ D₂) | Reference |

| Dopamine D₂ | 9.0 | - | |

| Dopamine D₃ | 1940 | ~216-fold | |

| Dopamine D₄ | >2190 | >243-fold | |

| Dopamine D₁ | >7140 | >793-fold | |

| Dopamine D₂ | 17.1 | - | |

| Dopamine D₃ | 546 | ~32-fold | |

| Dopamine D₂ | 80.6 | - | |

| Dopamine D₃ | ~806 | ~10-fold |

Table 1: this compound Binding Affinities (Kᵢ) at Dopamine Receptor Subtypes. Note the variability in reported D₂/D₃ selectivity across different studies.

As shown in Table 1, this compound demonstrates a clear preference for the D2 receptor. The originally reported selectivity of over 200-fold compared to the D3 subtype established it as a uniquely D2-selective agonist. More recent studies, however, report a more moderate selectivity of approximately 10- to 32-fold over the D3 receptor. This discrepancy may arise from differences in experimental conditions, such as the choice of radioligand. For instance, using an agonist radioligand like [³H]-(R)-(+)-7-OH-DPAT is thought to provide a more accurate evaluation of an agonist's affinity for the receptor's active state. Regardless of the exact fold-difference, its selectivity for D2 over D1 and D4 receptors is consistently high.

Functional Agonist Activity

This compound acts as a full and efficacious agonist at the D2 receptor, meaning it is capable of eliciting a maximal physiological response upon binding. Its functional activity is assessed through cell-based assays that measure downstream signaling events following receptor activation.

G-Protein Dependent Signaling

Dopamine D2-like receptors (D₂, D₃, and D₄) are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gᵢ/ₒ family. Activation of this pathway leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound is a full agonist in assays measuring this canonical G-protein pathway.

Biased Agonism

In addition to G-protein signaling, GPCR activation can also trigger G protein-independent pathways, often mediated by the recruitment of β-arrestin proteins. The ability of a ligand to preferentially activate one pathway over another is termed "functional selectivity" or "biased agonism". While this compound itself is considered a relatively unbiased agonist, displaying similar efficacy for both G-protein activation and β-arrestin recruitment, it has served as a valuable scaffold for developing functionally selective ligands. By modifying the this compound structure, researchers have created new compounds that are highly biased towards G-protein signaling, which may offer therapeutic advantages by avoiding the side effects associated with β-arrestin pathway activation.

Quantitative Functional Data

| Assay Type | Parameter | Value (nM) | Intrinsic Activity | Reference |

| Cell-based functional assays | EC₅₀ | 17 - 75 | Full Agonist | |

| Gᵢ₁ Protein Activation (BRET) | EC₅₀ | ~100 | Full Agonist | |

| Gₒₐ Protein Activation (BRET) | EC₅₀ | ~100 | Full Agonist | |

| cAMP Inhibition (CAMYEL) | EC₅₀ | ~200 | Full Agonist | |

| β-Arrestin 2 Recruitment (BRET) | EC₅₀ | ~300 | Full Agonist |

Table 2: Functional Agonist Profile of this compound. EC₅₀ represents the concentration of agonist that produces 50% of the maximal response.

Signaling Pathways and Visualizations

The interaction of this compound with the D2 receptor initiates specific intracellular signaling cascades.

Canonical D₂ Receptor Signaling Pathway

Upon binding, this compound stabilizes an active conformation of the D2 receptor, facilitating its coupling to Gᵢ/ₒ proteins. This leads to the dissociation of the Gαᵢ/ₒ and Gβγ subunits. The activated Gαᵢ/ₒ subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.

Caption: Canonical Gᵢ/ₒ-protein signaling pathway activated by this compound at the D₂ receptor.

Biased Agonism at the D₂ Receptor

Biased agonism describes how a ligand can selectively engage either the G-protein pathway or the β-arrestin pathway. While this compound is relatively unbiased, its derivatives have been engineered to be G-protein biased, a concept illustrated below. A biased agonist would preferentially drive the G-protein signaling cascade while minimally engaging the β-arrestin pathway.

Caption: Conceptual diagram of G-protein biased agonism at the D₂ receptor.

Experimental Protocols

The characterization of this compound relies on standardized in vitro and in vivo pharmacological assays.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a test compound (this compound) by quantifying its ability to displace a radiolabeled ligand from the target receptor.

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest (e.g., D₂).

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., the agonist [³H]-7-OH-DPAT) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Caption: General workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (for EC₅₀ Determination)

This functional assay measures a compound's ability to activate the Gᵢ/ₒ signaling pathway by quantifying the resulting decrease in intracellular cAMP.

Methodology:

-

Cell Culture: Cells expressing the D₂ receptor are plated in multi-well plates and grown to an appropriate confluency.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal.

-

Stimulation: An adenylyl cyclase stimulator, such as Forskolin, is added to all wells (except the negative control) to induce a high basal level of cAMP.

-

Agonist Addition: The test agonist (this compound) is added in a range of concentrations to the appropriate wells. The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay (e.g., HTRF, ELISA) or biosensors (e.g., CAMYEL).

-

Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of Forskolin-stimulated cAMP levels against the log concentration of this compound. The EC₅₀ and Eₘₐₓ (maximum effect) values are determined from this curve.

Caption: Workflow for a cAMP inhibition functional assay.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the neurochemical effects of a drug.

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., the striatum) of an anesthetized animal (e.g., a rat). The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is connected to a syringe pump and perfused at a slow, constant flow rate (e.g., 1-2 µL/min) with a physiological solution (artificial cerebrospinal fluid, aCSF).

-

Equilibration: Neurotransmitters in the extracellular space diffuse across the probe's membrane into the aCSF, down their concentration gradient. The system is allowed to equilibrate to establish a stable baseline.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: After a stable baseline is established, this compound is administered (e.g., via subcutaneous injection).

-

Post-Drug Collection: Sample collection continues to measure changes in neurotransmitter levels induced by the drug.

-

Analysis: The concentration of analytes (e.g., dopamine, acetylcholine) in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.

Caption: Experimental workflow for an in vivo microdialysis study.

Conclusion

This compound is a cornerstone pharmacological tool characterized by its high affinity and selectivity for the dopamine D2 receptor, where it acts as a full agonist. Its ability to robustly activate the canonical Gᵢ/ₒ pathway has made it instrumental in parsing the physiological roles of D2 receptor stimulation. While its own profile is largely unbiased, it has provided the essential chemical scaffold for developing next-generation, functionally selective D2 agonists. The experimental protocols detailed herein—from in vitro binding and functional assays to in vivo neurochemical profiling—represent the standard methodologies for characterizing compounds like this compound and continue to be vital in the field of dopamine receptor pharmacology and drug development.

References

- 1. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Sumanirole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumanirole, ((R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one), is a potent and highly selective dopamine D2 receptor agonist.[1] Its in vitro characteristics have been extensively studied to elucidate its mechanism of action and potential therapeutic applications, particularly in the context of Parkinson's disease and restless legs syndrome.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols for major assays, and visualizations of the associated signaling pathways and workflows.

Core Pharmacological Characteristics

This compound demonstrates high affinity and selectivity for the dopamine D2 receptor. It acts as a full agonist, eliciting physiological responses comparable to endogenous dopamine at the D2 receptor. The primary mechanism of action involves the activation of Gαi/o-protein coupled signaling cascades, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound, including its binding affinity (Ki) and functional potency (EC50) at various neurotransmitter receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand Used | Ki (nM) | Reference |

| Dopamine D2 | [3H]-(R)-(+)-7-OH-DPAT | 80.6 | |

| Dopamine D2 | Not Specified | 9.0 | |

| Dopamine D3 | [3H]-(R)-(+)-7-OH-DPAT | D3/D2 Ratio = 10 | |

| Dopamine D3 | Not Specified | 1940 | |

| Dopamine D4 | Not Specified | >2190 | |

| Dopamine D1 | Not Specified | >7140 | |

| Serotonin 5-HT1A | Not Specified | Moderate Affinity (~8-fold less than D2) |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used.

Table 2: Functional Potency of this compound

| Assay Type | Parameter | Value (nM) | Reference |

| Cell-based functional assays | EC50 | 17 - 75 | |

| cAMP Inhibition | EC50 | Subnanomolar (for some bivalent analogues) | |

| β-arrestin Recruitment (BRET) | EC50 | Potency lower than for G-protein activation |

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

This compound, as a D2 receptor agonist, primarily activates the Gαi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The receptor can also engage with β-arrestin, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.

References

The Rise and Fall of a Selective Dopamine Agonist: A Technical Guide to Sumanirole (PNU-95,666)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sumanirole (PNU-95,666) emerged from the laboratories of Pharmacia & Upjohn (later Pfizer) as a pioneering, highly selective full agonist for the dopamine D2 receptor.[1] Initially developed for the treatment of Parkinson's disease and restless leg syndrome, its unique pharmacological profile offered the promise of targeted dopaminergic therapy with potentially fewer side effects than existing non-selective agonists. This technical guide provides an in-depth chronicle of this compound's discovery and history, detailing its synthesis, preclinical pharmacology, and clinical development. Through a comprehensive review of key studies, we present its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and development workflows. Despite showing efficacy in preclinical models and early clinical trials, this compound's development was ultimately discontinued.[1] This guide serves as a valuable resource for researchers in neuroscience and drug development, offering insights into the challenges of translating a selective pharmacological agent into a clinically differentiated therapeutic.

Discovery and History

This compound, chemically known as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, was the first highly selective D2 receptor full agonist to be discovered.[1] Its development was driven by the hypothesis that selective activation of the D2 receptor could provide therapeutic benefits for conditions like Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons, with a more favorable side-effect profile compared to less selective dopamine agonists.

The development program for this compound was active through the late 1990s and early 2000s. However, in 2004, Pfizer announced the discontinuation of its clinical development program for this compound. The decision was based on findings from clinical studies that did not sufficiently distinguish this compound's therapeutic effects from those of already available therapies.[1] Despite its withdrawal from the clinical development pipeline, this compound remains a valuable tool in pharmacological research for elucidating the specific roles of the D2 receptor in various physiological and pathological processes.

Development History Timeline

| Year | Milestone | Source |

| 2003 | Pharmacia Corporation acquired by Pfizer. | [2] |

| 2004 | Pfizer discontinues the clinical development program for this compound. | |

| 2005 | Preclinical data on this compound's pharmacodynamics in Parkinson's disease models published. |

Synthesis of this compound

A practical synthesis of this compound was developed to meet the demands of clinical trials. One of the key approaches starts from quinoline and involves a diastereoselective epoxidation of a C-3–C-4 double bond in a chiral 1,2-dihydroisoquinoline intermediate. Another described synthesis involves the construction of the basic skeleton from 8-hydroxyquinoline, which is then elaborated into a key tricyclic intermediate. Further steps include the formation of a 1,2-amino alcohol, conversion to an aziridine, and finally, a dissolving metal reduction to yield this compound.

Caption: A simplified workflow for the synthesis of this compound.

Preclinical Pharmacology

This compound's preclinical profile established it as a potent and selective D2 receptor agonist. In vitro and in vivo studies demonstrated its efficacy in models of dopamine hypofunction and Parkinson's disease.

In Vitro Studies

Radioligand binding assays were crucial in determining the selectivity of this compound for the dopamine D2 receptor.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (Cell-based) | Potency (EC50, nM) |

| D2 | 9.0 | Full Agonist | 17 - 75 |

| D3 | 1940 | - | - |

| D4 | >2190 | - | - |

| D1 | >7140 | - | - |

Data compiled from multiple sources.

A standard radioligand binding assay protocol to determine the binding affinity of this compound would involve the following steps:

-

Membrane Preparation: Homogenize tissues or cells expressing the target dopamine receptor subtypes in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). Centrifuge the homogenate to pellet the membranes, then resuspend and wash the pellet. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use.

-

Binding Assay: In a 96-well plate, combine the membrane preparation (containing a specific amount of protein), a radioligand specific for the dopamine receptor subtype being tested (e.g., [3H]spiperone for D2 receptors), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Studies

This compound demonstrated significant efficacy in various animal models of Parkinson's disease and dopamine depletion.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Species | Key Outcome Measure | This compound Dose/Route | Result |

| 6-Hydroxydopamine (6-OHDA)-Lesioned | Rat | Contralateral Rotations | Varies (s.c.) | Profound and sustained rotational behavior |

| MPTP-Lesioned | Monkey | Disability Scores & Locomotor Activity | Dose-dependent | Improvement in disability and locomotor activity |

| Reserpinized, α-methyl-para-tyrosine-treated | Rat | Horizontal Activity | ≥12.5 µmol/kg (s.c.) | Significant and sustained increase in activity |

| Normal | Rat | Striatal Acetylcholine Levels | ED50 = 12.1 µmol/kg (i.p.) | Full agonist for elevation |

| Normal | Rat | Plasma Prolactin Levels | ED50 = 2.3 µmol/kg (i.v.) | Dose-dependent decrease |

Data compiled from multiple sources.

This widely used model involves the selective destruction of dopaminergic neurons in one hemisphere of the brain.

-

Animal Preparation: Anesthetize the rat (e.g., with ketamine and xylazine) and place it in a stereotaxic frame.

-

Neurotoxin Injection: Drill a small hole in the skull to access the desired brain region (e.g., the medial forebrain bundle). Slowly inject a solution of 6-OHDA (e.g., 10 µg in 4 µL of saline with 0.2% ascorbic acid) into the target area using a microsyringe.

-

Post-operative Care: Suture the incision and provide post-operative care, including monitoring for recovery from anesthesia and ensuring access to food and water.

-

Behavioral Testing: After a recovery period (typically 2-3 weeks), assess the motor asymmetry by administering a dopamine agonist (like apomorphine or this compound) and measuring the resulting contralateral rotations. This rotational behavior is a quantifiable measure of the dopamine receptor supersensitivity on the lesioned side of the brain.

This model in non-human primates closely mimics the motor symptoms of human Parkinson's disease.

-

Toxin Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) systemically (e.g., intramuscularly) to the monkeys. The dosing regimen can vary but is typically repeated until stable parkinsonian symptoms are observed.

-

Behavioral Assessment: Regularly assess the monkeys for parkinsonian motor symptoms using a standardized rating scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans. This includes evaluating tremor, bradykinesia, rigidity, and postural instability.

-

Drug Efficacy Testing: Once a stable parkinsonian state is achieved, administer this compound and observe for improvements in the motor disability scores and overall locomotor activity.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as a full agonist at the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.

Caption: Key signaling pathways activated by this compound at the D2 receptor.

Activation of the D2 receptor by this compound leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced activity of protein kinase A (PKA). This signaling cascade is responsible for many of the downstream effects of D2 receptor activation.

In the striatum, D2 receptors are located on cholinergic interneurons, and their activation tonically inhibits the release of acetylcholine. This is a key mechanism by which dopamine modulates motor control. This compound, as a D2 agonist, was shown to be a full agonist for the elevation of striatal acetylcholine levels, likely through a feedback mechanism.

In the pituitary gland, D2 receptors on lactotroph cells inhibit the synthesis and release of prolactin. This compound's ability to dose-dependently decrease plasma prolactin levels in rats is a direct consequence of its agonist activity at these receptors.

Clinical Development

This compound underwent Phase II and Phase III clinical trials for the treatment of both early and advanced Parkinson's disease.

Clinical Trial Design and Methodology

The clinical trials for this compound were typically randomized, double-blind, placebo-controlled studies. In some trials, an active comparator, such as Ropinirole, was included. The primary efficacy endpoint was often the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the sum of Parts II (Activities of Daily Living) and III (Motor Examination).

References

The Pharmacological Profile of Sumanirole Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sumanirole maleate ((R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one maleate; PNU-95,666) is a potent and highly selective full agonist for the dopamine D2 receptor subtype.[1][2] Developed initially for the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS), this compound has been extensively characterized in both in vitro and in vivo models.[1][3] Although it has not been approved for medical use, its distinct pharmacological profile makes it a valuable tool for dissecting the roles of D2 receptor-mediated signaling in the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound maleate, including its receptor binding affinity, functional activity, signaling pathways, and performance in preclinical and clinical studies.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a myriad of physiological processes, including motor control, motivation, and hormone secretion. These receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D2-like receptors, which couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) production, are key targets for therapies addressing neurological and psychiatric disorders such as Parkinson's disease. This compound emerged as a significant research compound due to its high selectivity for the D2 receptor, offering a means to investigate the specific functions of this receptor subtype in isolation from the closely related D3 and D4 receptors.

Receptor Binding Affinity

This compound exhibits a high affinity for the dopamine D2 receptor with significant selectivity over other dopamine receptor subtypes. The binding affinities, expressed as inhibition constants (Ki), have been determined through competitive radioligand binding assays.

| Receptor Subtype | Ki (nM) - Study 1 | Ki (nM) - Study 2 | Ki (nM) - Study 3 |

| Dopamine D2 | 9.0 | 9.0 | 17.1 |

| Dopamine D3 | 1940 | 1,940 | 546 |

| Dopamine D4 | >2190 | >2,190 | - |

| Dopamine D1 | >7140 | >7,140 | - |

Table 1: Receptor Binding Affinities of this compound Maleate.

Functional Activity and Signaling Pathway

This compound is a full agonist at the D2 receptor. Its agonistic activity has been demonstrated in various cell-based functional assays, where it effectively stimulates D2 receptor-mediated signaling pathways.

In Vitro Efficacy

| Assay Type | Cell Line | Measured Effect | EC50 (nM) |

| cAMP Accumulation Inhibition | CHO cells expressing human D2A receptors | Inhibition of forskolin-stimulated cAMP | 17 |

| Mitogenesis Stimulation | - | D2 receptor-stimulated mitogenesis | 4.6 |

| General Cell-Based Assays | - | - | 17 - 75 |

Table 2: In Vitro Functional Activity of this compound Maleate.

Signaling Pathway

As a D2 receptor agonist, this compound activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, D2 receptor activation can modulate other downstream effectors, including ion channels and the β-arrestin pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sumanirole as a Research Tool for Parkinson's Disease

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. A primary therapeutic strategy involves the modulation of dopamine receptors to alleviate motor symptoms. This compound, a potent and highly selective D2 dopamine receptor agonist, serves as a critical research tool for investigating the pathophysiology of PD and for the preclinical assessment of novel therapeutic agents.[1][2] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in PD research, and a summary of key quantitative data to guide study design and interpretation.

Core Mechanism of Action

This compound is a full agonist with high affinity and selectivity for the dopamine D2 receptor subtype.[3] Its selectivity for the D2 receptor is over 200-fold higher compared to other dopamine receptor subtypes (D1, D3, D4). Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is central to the modulatory effects of dopamine in the brain, and its simulation by this compound is a key aspect of its utility in PD models.

Signaling Pathway Diagram

Caption: D2 receptor activation pathway by this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, providing a quantitative basis for its use as a D2 receptor probe.

Table 1: In Vitro Receptor Binding Affinities (Ki)

| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity vs. D2 |

| Dopamine D2 | 9.0 - 17.1 | - |

| Dopamine D3 | 546 - 1940 | ~32-215 fold |

| Dopamine D4 | >2190 | >128 fold |

| Dopamine D1 | >7140 | >417 fold |

Table 2: In Vitro and In Vivo Functional Potency (EC50/ED50)

| Assay Type | Parameter | Value | Species |

| Cell-Based Functional Assay | EC50 | 17 - 75 nM | - |

| Striatal Acetylcholine Elevation | ED50 | 12.1 µmol/kg i.p. | Rat |

| Plasma Prolactin Reduction | ED50 | 2.3 µmol/kg i.v. | Rat |

| Dopamine Neuron Firing Depression | ED50 | 2.3 µmol/kg i.v. | Rat |

Key Experimental Protocols for Parkinson's Disease Research

In Vitro: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the D2 receptor.

Objective: To quantify the competitive displacement of a radiolabeled D2 antagonist by this compound.

Materials:

-

HEK293 cells stably expressing human D2 receptors.

-

Radioligand: [³H]-Spiperone or similar D2 antagonist.

-

Non-specific binding control: Haloperidol (10 µM).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well filter plates (GF/B glass fiber).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize D2-expressing cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration via a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add in order:

-

Binding buffer.

-

Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

Radioligand at a constant concentration (near its Kd value).

-

For non-specific binding wells, add haloperidol instead of this compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro: cAMP Functional Assay

This protocol measures the functional effect of this compound on D2 receptor-mediated inhibition of cAMP production.

Objective: To determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

CHO or HEK293 cells expressing human D2 receptors.

-

Forskolin (adenylyl cyclase activator).

-

IBMX (phosphodiesterase inhibitor).

-

This compound stock solution.

-

Assay buffer/medium (e.g., HBSS or DMEM).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-treatment: Aspirate the culture medium and replace it with assay buffer containing IBMX. Incubate for 15-30 minutes at 37°C.

-

Agonist Treatment: Add varying concentrations of this compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except basal controls) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Use a sigmoidal dose-response curve to calculate the EC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect.

In Vivo: 6-OHDA-Induced Rotational Behavior Model

This protocol assesses the in vivo efficacy of this compound in a widely used rat model of Parkinson's disease.

Objective: To measure the ability of this compound to induce contralateral rotations in rats with unilateral lesions of the nigrostriatal dopamine pathway.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

6-hydroxydopamine (6-OHDA) neurotoxin.

-

Desipramine (norepinephrine uptake inhibitor to protect noradrenergic neurons).

-

Anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Stereotaxic apparatus.

-

Automated rotometer bowls.

-

This compound solution for injection (s.c. or i.p.).

Procedure:

-

Lesion Surgery:

-

Pre-treat rats with desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery.

-

Anesthetize the rat and secure it in the stereotaxic frame.

-

Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or substantia nigra.

-

Allow 2-3 weeks for the lesion to develop and stabilize.

-

-

Behavioral Testing:

-

Administer this compound (e.g., 0.1 - 10 µmol/kg, s.c.) to the lesioned rats.

-

Immediately place each rat in an individual rotometer bowl.

-

Record the number of full (360°) contralateral (away from the lesioned side) and ipsilateral rotations for 60-120 minutes.

-

-

Data Analysis: Calculate the net contralateral rotations per minute. A dose-dependent increase in contralateral rotations indicates a D2 receptor-mediated motor stimulant effect, reflecting the drug's potential anti-parkinsonian activity.

Experimental Workflow Diagram

Caption: Workflow for the 6-OHDA rotational model.

Conclusion

This compound's high selectivity and potent agonist activity at the dopamine D2 receptor make it an invaluable tool for Parkinson's disease research. It allows for the specific interrogation of D2 receptor function in vitro and provides a robust in vivo response in established animal models of the disease. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their efforts to understand the mechanisms of Parkinson's disease and to discover and validate new therapeutic strategies.

References

Sumanirole: A Technical Guide to its Pharmacological Profile and Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumanirole is a potent and selective dopamine D2 receptor agonist that has been investigated for the treatment of Parkinson's disease and restless leg syndrome.[1] As a full agonist at the D2 receptor, its primary mechanism of action involves the modulation of dopaminergic signaling pathways.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a core focus on its potential off-target effects. The information is presented to aid researchers and drug development professionals in understanding its selectivity and potential for interactions with other cellular targets.

Core Pharmacological Data

The primary pharmacological activity of this compound is as a high-affinity agonist at the dopamine D2 receptor. Its selectivity for the D2 subtype over other dopamine receptor subtypes has been a key characteristic highlighted in the literature.

Dopamine Receptor Binding Affinity and Functional Activity

This compound demonstrates a high affinity for the dopamine D2 receptor, with reported Ki values in the low nanomolar range. It acts as a full agonist at this receptor, with EC50 values also in the nanomolar range.[2][3] Its selectivity for the D2 receptor over the D1, D3, and D4 subtypes is a significant feature of its pharmacological profile.

| Receptor | Assay Type | Parameter | Value (nM) |

| Dopamine D2 | Radioligand Binding | Ki | 9.0, 17.1 |

| Dopamine D1 | Radioligand Binding | Ki | >7140 |

| Dopamine D3 | Radioligand Binding | Ki | 1940, 546 |

| Dopamine D4 | Radioligand Binding | Ki | >2190 |

| Dopamine D2 | Functional Assay | EC50 | 17 - 75 |

Known Off-Target Interactions

While extensively characterized for its high selectivity among dopamine receptor subtypes, comprehensive public data on this compound's interaction with a wide panel of other receptors and cellular targets is limited. However, available information indicates a notable interaction with the serotonin 5-HT1A receptor.

| Receptor/Target | Assay Type | Parameter | Value (nM) |

| Serotonin 5-HT1A | Radioligand Binding | Ki | 95 |

| Serotonin 5-HT1D | - | Agonist | - |

Note: The data for the 5-HT1D receptor indicates agonist activity but does not provide a quantitative binding affinity (Ki) or functional potency (EC50).

There is currently a lack of publicly available data on the binding affinity and functional activity of this compound at other major receptor families, including adrenergic, muscarinic, histaminergic, and opioid receptors. Furthermore, specific data regarding its potential for hERG channel inhibition and interaction with cytochrome P450 (CYP) enzymes have not been identified in the reviewed literature.

Signaling Pathways

To understand the functional consequences of this compound's interactions, it is crucial to visualize the signaling pathways associated with its primary target and known off-target receptors.

Dopamine D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway also involves the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Serotonin 5-HT1A Receptor Signaling Pathway

Similar to the dopamine D2 receptor, the 5-HT1A receptor is a Gi/o-coupled receptor. Its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, as well as the modulation of ion channel activity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's pharmacological profile. The following sections outline the protocols for key in vitro assays relevant to characterizing this compound's on-target and potential off-target activities.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2 or 5-HT1A) are prepared from cultured cells or tissue homogenates.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the receptor preparation in the presence of a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger, following receptor activation. It is used to determine the functional potency (EC50) and efficacy of a compound as an agonist or antagonist.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the Gi/o-coupled receptor of interest are cultured in appropriate media.

-

Cell Stimulation: For Gi/o-coupled receptors, cells are typically stimulated with forskolin (an adenylyl cyclase activator) to induce a measurable baseline of cAMP production. The cells are then treated with varying concentrations of the test compound (this compound).

-

Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined from this curve.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins, an early event in GPCR signaling, by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology:

-

Membrane Preparation: Cell membranes containing the receptor of interest are prepared.

-

Incubation: The membranes are incubated in a buffer containing [35S]GTPγS, guanosine diphosphate (GDP), and varying concentrations of the agonist (this compound). Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

-

Separation: The reaction is terminated by rapid filtration through a filter plate, separating the membrane-bound [35S]GTPγS from the unbound nucleotide.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of the agonist to generate a dose-response curve, from which the EC50 and Emax can be determined.

Conclusion

References

The Synthesis and Chemical Structure of Sumanirole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sumanirole, chemically known as (R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, is a potent and highly selective full agonist of the dopamine D2 receptor.[1] Developed initially for the potential treatment of Parkinson's disease and restless leg syndrome, it has become an invaluable tool in neuroscience research for elucidating D2 receptor-mediated signaling pathways.[1] This document provides a comprehensive overview of the synthesis of this compound, its detailed chemical structure, and its mechanism of action, presenting quantitative data and experimental methodologies in a structured format for scientific and drug development applications.

Chemical Structure

This compound possesses a rigid tricyclic core structure, which contributes to its high selectivity for the D2 receptor. The key structural features include an imidazoquinolinone backbone with a chiral center at the C5 position, bearing a methylamino group. The (R)-enantiomer is the pharmacologically active form.

IUPAC Name: (R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one[1]

Chemical Formula: C₁₁H₁₃N₃O[1]

Molar Mass: 203.245 g·mol⁻¹[1]

| Identifier | Value |

| CAS Number | 179386-43-7 |

| PubChem CID | 9818479 |

| ChEMBL ID | CHEMBL419792 |

| SMILES | CN[C@@H]1Cc2cccc3[nH]c(=O)n(C1)c23 |

| InChI | InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)/t8-/m1/s1 |

| Stereochemistry | Absolute (R) |

Synthesis of this compound

Several synthetic routes for this compound have been developed. One of the most practical and scalable approaches involves the construction of the tricyclic skeleton from 8-hydroxyquinoline, followed by the introduction of the chiral amine side chain.

Key Synthetic Approach: A Practical Synthesis

A notable synthesis strategy focuses on the elaboration of an 8-hydroxyquinoline starting material to form a key tricyclic intermediate. This intermediate is then converted to a 1,2-amino alcohol. A crucial step involves the formation of an aziridine from this amino alcohol, which is subsequently opened via a dissolving metal reduction to yield the desired methylamino group with the correct stereochemistry. The final step involves the removal of any protecting groups to afford this compound.

Another documented approach utilizes D-phenylalanine as the chiral starting material, employing sequential oxidative cyclization to construct the core structure. A further method describes the diastereoselective epoxidation of a chiral 1,2-dihydroisoquinoline derivative as a key step.

Experimental Protocol: Illustrative Aziridine Ring Opening

The following is a generalized protocol based on the described synthetic strategies involving an aziridine intermediate:

-

Aziridine Formation: The precursor 1,2-amino alcohol is treated with a suitable reagent, such as methanesulfonyl chloride in the presence of a base (e.g., triethylamine), to form the corresponding mesylate. Subsequent intramolecular cyclization affords the aziridine.

-

Dissolving Metal Reduction: The formed aziridine is subjected to a dissolving metal reduction. A typical procedure involves dissolving the aziridine in a mixture of liquid ammonia and an alcohol (e.g., ethanol) and then adding small pieces of sodium metal until a persistent blue color is observed.

-

Work-up and Purification: The reaction is quenched by the addition of a proton source (e.g., ammonium chloride). After evaporation of the ammonia, the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a highly selective full agonist at the dopamine D2 receptor. Dopamine receptors are G protein-coupled receptors (GPCRs), and the D2-like receptor family (D2, D3, and D4) couple to Gαi/o proteins.

Upon binding of this compound to the D2 receptor, the Gαi/o subunit is activated. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing gene transcription and cellular function. Additionally, the βγ-subunits of the G protein can modulate the activity of other signaling pathways, including ion channels.

Caption: this compound-mediated D2 receptor signaling pathway.

Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound at various dopamine receptor subtypes.

Table 1: Receptor Binding Affinity (Ki, nM)

| Receptor | Ki (nM) | Selectivity vs. D2 | Reference |

| D2 | 9.0 | - | |

| D3 | 1940 | >200-fold | |

| D4 | >2190 | >243-fold | |

| D1 | >7140 | >793-fold |

Table 2: Functional Potency (EC50, nM)

| Assay | Cell Line | EC50 (nM) | Reference |

| Inhibition of forskolin-stimulated cAMP accumulation | CHO cells expressing human recombinant D2A receptors | 17 | |

| Various cell-based assays | - | 17 - 75 |

Experimental Workflow: Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound remains a cornerstone research tool for investigating the intricacies of the dopaminergic system, particularly the roles of the D2 receptor. Its well-defined chemical structure and synthesis, coupled with its high selectivity and potent agonism, provide a solid foundation for its use in pharmacological studies. The detailed information presented in this guide is intended to support researchers and drug development professionals in their endeavors to further understand and potentially leverage D2 receptor modulation for therapeutic benefit.

References

Investigating the Biased Agonism of Sumanirole Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumanirole, a potent and selective D2 dopamine receptor agonist, has served as a critical scaffold in the exploration of functional selectivity, also known as biased agonism.[1][2] This phenomenon describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another upon binding to a G protein-coupled receptor (GPCR).[3][4] In the context of the D2 receptor (D2R), the primary signaling pathways involve the canonical Gαi/o protein-dependent pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, and the non-canonical β-arrestin-mediated pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling.[1]

The development of biased D2R agonists is a promising therapeutic strategy for neuropsychiatric and basal ganglia-related disorders. The goal is to design ligands that selectively engage the G protein pathway, which is thought to mediate therapeutic effects, while minimizing β-arrestin recruitment, which has been associated with adverse effects. This guide provides an in-depth overview of the biased agonism of this compound and its analogues, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Analogues

The following tables summarize the binding affinities (Ki), potencies (EC50), and efficacies (Emax) of this compound and several of its key analogues at the D2 receptor for both G protein-mediated cAMP inhibition and β-arrestin-2 recruitment. These data are crucial for understanding the structure-activity relationships (SAR) that govern biased agonism.

Table 1: Binding Affinities of this compound and Analogues at the D2 Receptor

| Compound | Ki (nM) [³H]-(R)-(+)-7-OH-DPAT | D3R/D2R Selectivity | Reference |

| This compound (1) | 80.6 | 10 | |

| Analogue 8 | 143.9 | >2 | |

| Analogue 19 | <50 | >2 | |

| Analogue 20 | <50 | >2 | |

| Quinpirole | - | - |

Binding affinities were determined using radioligand binding assays with the agonist radioligand [³H]-(R)-(+)-7-OH-DPAT.

Table 2: Functional Activity of this compound and Analogues at the D2 Receptor - cAMP Inhibition (G-Protein Pathway)

| Compound | EC50 (nM) | Emax (% of Quinpirole) | Reference |

| This compound (1) | - | Similar to Quinpirole | |

| Analogue 8 | 143.9 | Fully Efficacious | |

| Analogue 19 | Subnanomolar | Enhanced Efficacy | |

| Analogue 11 | - | Markedly Potent | |

| (R,S)-12 | - | Markedly Potent | |

| (R,R)-13 | - | Markedly Potent |

Data obtained from cAMP inhibition assays, a measure of Gαi/o protein activation.

Table 3: Functional Activity of this compound and Analogues at the D2 Receptor - β-Arrestin-2 Recruitment

| Compound | EC50 (nM) | Emax (% of Quinpirole) | Reference |

| This compound (1) | - | Similar to Quinpirole | |

| Analogue 19 | - | Reduced or Suppressed | |

| Analogue 11 | - | Lower Efficacy | |

| rac-FOB02-04 | - | Lower Efficacy | |

| AB04-96 | - | ~22% Higher Efficacy |

Data obtained from β-arrestin-2 recruitment assays, often utilizing BRET technology.

Table 4: Bias Factor Comparison of this compound Analogues

| Compound | Bias Factor (log scale, cAMP vs. β-arrestin) | Reference |

| This compound (1) | >1.0 | |

| Analogue 8 | >1.0 | |

| Analogue 19 | >1.0 | |

| Analogue 20 | >1.0 |

Bias factors were calculated using the operational model, comparing cAMP inhibition to β-arrestin-2 recruitment. A positive value indicates a bias towards the G-protein pathway.

Experimental Protocols

The characterization of biased agonism for this compound analogues relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the D2 receptor.

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human D2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Competition Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled D2 receptor agonist, such as [³H]-(R)-(+)-7-OH-DPAT, and varying concentrations of the unlabeled test compound.

-

Incubation and Filtration: The incubation is carried out at a specific temperature and for a set duration to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compounds in activating the Gαi/o-mediated signaling pathway.

Methodology:

-

Cell Culture: HEK293 cells expressing the D2 receptor are used.

-

Assay Principle: The assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels. This is often done using a bioluminescence resonance energy transfer (BRET)-based biosensor, such as CAMYEL (cAMP sensor using YFP-Epac-RLuc).

-

Experimental Procedure: Cells are treated with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).

-

BRET Measurement: The BRET signal is measured at a specific time point after ligand addition (e.g., 30 minutes). A decrease in the BRET ratio indicates a decrease in cAMP levels.

-

Data Analysis: Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression.

β-Arrestin Recruitment Assay

Objective: To quantify the ability of the test compounds to promote the interaction between the D2 receptor and β-arrestin-2.

Methodology:

-

Cell Culture: HEK293 cells are co-transfected with constructs for the D2 receptor fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).

-

Assay Principle: This BRET-based assay measures the proximity of the receptor and β-arrestin-2. Ligand-induced recruitment of β-arrestin-2-YFP to the D2R-RLuc brings the two proteins into close proximity, allowing for energy transfer from RLuc to YFP.

-

Experimental Procedure: Cells are treated with varying concentrations of the test compound.

-

BRET Measurement: The BRET signal (the ratio of YFP emission to RLuc emission) is measured over time (e.g., up to 30 minutes). An increase in the BRET ratio indicates recruitment of β-arrestin-2.

-

Data Analysis: Dose-response curves are constructed from the BRET data, and EC50 and Emax values are calculated.

Mandatory Visualizations

Signaling Pathways of the D2 Dopamine Receptor

Caption: D2 Dopamine Receptor signaling pathways.

Experimental Workflow for Assessing Biased Agonism

Caption: Workflow for characterizing biased agonism.

Conclusion

The investigation into the biased agonism of this compound analogues has revealed that specific structural modifications can significantly alter the signaling profile of these compounds at the D2 dopamine receptor. By making substitutions at the N-1 and/or N-5 positions of the this compound scaffold, it is possible to enhance agonist efficacy for the Gαi/o-mediated inhibition of cAMP while reducing or even eliminating β-arrestin recruitment. This has led to the identification of lead compounds, such as analogue 19, which exhibit strong G protein bias.

The methodologies outlined in this guide provide a robust framework for the continued exploration of biased agonism in drug discovery. The ability to fine-tune the functional selectivity of D2R ligands holds significant promise for the development of novel therapeutics with improved efficacy and reduced side-effect profiles for a range of neurological and psychiatric disorders. Further research into the structural basis of these biased interactions will undoubtedly pave the way for the rational design of the next generation of functionally selective GPCR modulators.

References

- 1. Novel Bivalent Ligands Based on the this compound Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 4. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Sumanirole's Interaction with Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract